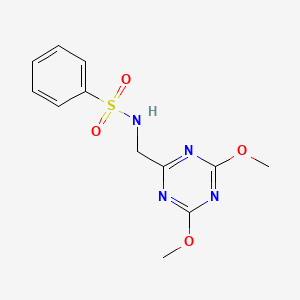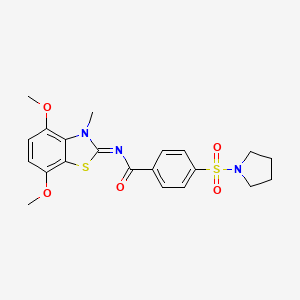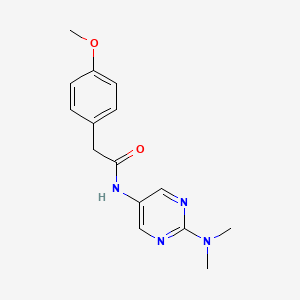
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It is usually used in the chloride form but the tetrafluoroborate salt is also commercially available .
Synthesis Analysis
DMTMM is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). It was first reported in 1999 . CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .Molecular Structure Analysis
The empirical formula of DMTMM is C10H17ClN4O3 . Its molecular weight is 276.72 . The SMILES string representation of DMTMM is [Cl-].COc1nc(OC)nc(n1)[N+]2©CCOCC2 .Chemical Reactions Analysis
DMTMM can be used as a condensing agent for the following transformations: Condensation of carboxylic acids and amines to the corresponding amides in tetrahydrofuran . Esterification of carboxylic acids with alcohols to the corresponding esters .Physical And Chemical Properties Analysis
DMTMM is a powder form substance . It has an assay of ≥97.0% (calc. on dry substance, AT) . It is suitable for coupling reactions . It contains ≤17 wt. % water . It is used in peptide synthesis . It should be stored at −20°C .Wissenschaftliche Forschungsanwendungen
Cross-Linking Agent for Carboxymethyl Cellulose Films
- Application : N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide (DMTMM) has been used as a cross-linking agent in the development of carboxymethyl cellulose (CMC) films for food packaging . These films exhibit improved physical-mechanical properties, including moisture uptake, water vapor permeability, water solubility, and oil resistance. Additionally, they maintain good biodegradability. The optimal combination of 5 wt% DMTMM and 50 wt% glycerol results in high water resistance, vapor permeability, tensile strength, and elongation at break.
Peptide Coupling Agent for Purification of Peptides
- Application : 2-Chloro-4,6-dimethoxy-1,3,5-triazine (a precursor to DMTMM) serves as a peptide coupling agent for the purification of peptides. It facilitates peptide bond formation during solid-phase peptide synthesis .
Antimicrobial Activity Evaluation
- Application : Researchers have synthesized various compounds related to N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide and evaluated their antimicrobial activity. These evaluations include testing against Gram-negative bacteria (E. coli), Gram-positive bacteria (S. aureus), and fungi (C. albicans) .
Chemical Modification of Hyaluronic Acid (HA)
- Application : By chemically modifying HA, it is possible to optimize its properties for injectability and additive manufacturing. In one study, researchers grafted propylamine and butylamine onto HA using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) .
Ester Synthesis and Enantiodifferentiating Coupling Reagent
- Application : The derivative 2-chloro-4,6-dimethoxy-1,3,5-triazine (precursor to DMTMM) finds applications in ester synthesis and as an enantiodifferentiating coupling reagent. It has diverse uses in agriculture, the textile industry, and dye chemistry .
Wirkmechanismus
Target of Action
Similar compounds are known to activate carboxylic acids, particularly for amide synthesis .
Mode of Action
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide likely operates through a mechanism similar to other common amide coupling reactions involving activated carboxylic acids . The carboxylic acid first reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-19-11-14-10(15-12(16-11)20-2)8-13-21(17,18)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGSPOWYQCBCFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Racemic-(6S,8Ar)-Tert-Butyl 6-(Hydroxymethyl)Hexahydropyrrolo[1,2-A]Pyrazine-2(1H)-Carboxylate](/img/structure/B2389371.png)

![N-[[1-(Cyclopropylmethyl)piperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2389377.png)
![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate](/img/structure/B2389379.png)



![N-(3-chlorophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2389386.png)
![Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate](/img/structure/B2389387.png)
![2-(4-chlorophenoxy)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylpropanamide](/img/structure/B2389388.png)
![ethyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2389389.png)
![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2389390.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)propanamide](/img/structure/B2389391.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2389394.png)